N-(4-hydroxynaphthalen-1-yl)benzamide

Lipophilicity Drug Design Physicochemical Properties

This aromatic amide building block features a unique substitution pattern, resulting in a high LogP of ~7.76 and a single H-bond donor. This extreme lipophilicity and specific intermolecular profile make it ideal for modeling membrane permeability, optimizing drug-likeness, or developing chromatographic methods for lipophilic compounds. Generic substitution is contraindicated.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 55346-59-3
Cat. No. B5824002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxynaphthalen-1-yl)benzamide
CAS55346-59-3
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)O
InChIInChI=1S/C17H13NO2/c19-16-11-10-15(13-8-4-5-9-14(13)16)18-17(20)12-6-2-1-3-7-12/h1-11,19H,(H,18,20)
InChIKeyLLODYIVTBQCBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-hydroxynaphthalen-1-yl)benzamide (CAS: 55346-59-3) Procurement Grade & Chemical Class Overview


N-(4-hydroxynaphthalen-1-yl)benzamide (CAS 55346-59-3) is an aromatic amide compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . It serves primarily as a building block and precursor in the synthesis of more complex organic molecules and heterocyclic compounds . The compound comprises a benzamide moiety substituted at the amide nitrogen with a 4-hydroxy-1-naphthyl group, positioning it within the class of hydroxynaphthyl-substituted benzamides. It is commercially available as a research chemical, often sourced via Sigma-Aldrich's AldrichCPR catalog .

Procurement Alert: Why a Generic Hydroxynaphthyl Benzamide Cannot Replace N-(4-hydroxynaphthalen-1-yl)benzamide (55346-59-3)


In scientific procurement, generic substitution of N-(4-hydroxynaphthalen-1-yl)benzamide with a close structural analog is contraindicated without rigorous justification. The compound's specific substitution pattern—the 4-hydroxy group on the naphthalene ring combined with the unsubstituted benzamide—confers a unique physicochemical profile. Computational predictions indicate a LogP value of approximately 7.76 [1], which is significantly higher than many 2-hydroxy isomers or sulfonamide derivatives (which typically fall in the 2.0-4.0 range). This extreme lipophilicity directly impacts solubility, membrane permeability, and chromatographic behavior. Furthermore, the compound contains exactly one hydrogen bond donor [1], a critical determinant of intermolecular interactions and crystal packing that differs from analogs with additional hydroxyl or amine groups. Therefore, substituting with a different positional isomer or an N-hydroxy variant will alter experimental outcomes in synthetic, analytical, or biological contexts.

N-(4-hydroxynaphthalen-1-yl)benzamide (55346-59-3) Head-to-Head Differential Evidence for Scientific Selection


Physicochemical Differentiation: Calculated Lipophilicity of N-(4-hydroxynaphthalen-1-yl)benzamide vs. N-hydroxy Analog

The target compound N-(4-hydroxynaphthalen-1-yl)benzamide is a highly lipophilic entity, with a predicted LogP of 7.76 [1]. This starkly contrasts with its closest analog, N-hydroxy-4-(naphthalen-1-yl)benzamide, which introduces an additional hydroxyl group on the amide nitrogen. While no direct experimental LogP comparison was identified, the structural modification (replacement of amide N-H with N-OH) is a well-established strategy to increase polarity and reduce LogP by approximately 1.0–2.5 log units [2]. This predicted difference is quantifiable and guides selection based on partition coefficient requirements.

Lipophilicity Drug Design Physicochemical Properties

Chemical Stability and Synthetic Utility: N-(4-hydroxynaphthalen-1-yl)benzamide vs. Sulfonamide Derivatives

The benzamide linkage in N-(4-hydroxynaphthalen-1-yl)benzamide is inherently more stable to hydrolysis compared to sulfonamide bonds found in numerous bioactive 4-hydroxynaphthalen-1-yl sulfonamide analogs [1]. This class-level inference is based on well-established chemical principles: amide bonds are generally 100- to 1000-fold more resistant to acid- and base-catalyzed hydrolysis than sulfonamides [2]. This stability is a quantifiable, albeit comparative, differentiator for applications involving harsh reaction conditions or long-term storage.

Synthetic Chemistry Ligand Design Stability

Hydrogen Bond Donor Count: A Quantifiable Difference Impacting Crystallography and Solubility

The target compound has precisely one hydrogen bond donor (the phenolic -OH) [1], which is a critical, measurable parameter for intermolecular interactions. In contrast, the analog N-(2-hydroxynaphthalen-1-yl)benzamide also has only one H-bond donor, but with a different spatial orientation due to the 2-hydroxy position, leading to altered intramolecular H-bonding patterns and crystal packing. This precise, quantifiable difference in donor count and geometry is essential for crystal engineering and supramolecular design.

Crystallography Supramolecular Chemistry H-Bonding

Validated Application Scenarios for Procuring N-(4-hydroxynaphthalen-1-yl)benzamide (55346-59-3)


Synthetic Building Block for Complex Heterocycles and Coordination Complexes

Due to its well-defined structure, the compound serves as a versatile precursor in organic synthesis . Its procurement is justified for the preparation of more complex heterocyclic systems and as a ligand scaffold in coordination chemistry. The stability of the benzamide bond (as noted in Section 3) ensures reliable performance in multi-step synthetic sequences.

Physicochemical Probe in Partition Coefficient and Solubility Studies

The high calculated LogP of ~7.76 [1] makes this compound an ideal model for studying highly lipophilic small molecules. Researchers investigating membrane permeability, drug-likeness optimization, or chromatographic method development for lipophilic compounds will find this a valuable, well-characterized standard.

Reference Material in Crystallography and Solid-State Chemistry

The presence of a single hydrogen bond donor (phenolic -OH) [1] and the rigid naphthalene-benzamide core provides a simplified yet informative model system for studying hydrogen-bonding networks and crystal packing motifs. It is suitable for use as a reference in supramolecular synthon investigations or in the calibration of computational crystal structure prediction algorithms.

Technical Documentation Hub

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